5-(Propan-2-yl)-1,2,3-thiadiazole-4-carboxylic acid
Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, the products of its reactions, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties can include acidity or basicity, electrophilicity or nucleophilicity, and redox potential .Scientific Research Applications
Heterocyclic Scaffolds in Medicinal Chemistry
1,3,4-Thiadiazole and its derivatives, including compounds like 5-(Propan-2-yl)-1,2,3-thiadiazole-4-carboxylic acid, are recognized for their broad pharmacological potential due to their wide possibility for chemical modification. These compounds have been identified as crucial pharmacophore scaffolds within medicinal chemistry, offering diverse biological activities. The heterocyclic systems based on 1,3,4-thiadiazole have been established as main structural components in biological agents exhibiting antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. Their combination with various heterocycles often leads to a synergistic effect, making these scaffolds significant for the construction of new drug-like molecules (Lelyukh, 2019).
Antimicrobial and Anti-inflammatory Properties
The 1,3,4-thiadiazole derivatives have shown extensive pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects. These activities are attributed to the presence of the toxophoric N2C2S moiety, highlighting the importance of 1,3,4-thiadiazole in the development and design of new drugs. This review emphasizes the significance of these derivatives in medicinal chemistry due to their broad spectrum of biological activities (Mishra et al., 2015).
Synthetic Pathways and Organic Optoelectronics
Research into the synthesis and chemical transformations of 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles, related to the core structure of this compound, demonstrates their powerful synthetic potential. These compounds are utilized in the synthesis of various heterocyclic compounds such as 1-benzofurans, indoles, 1-benzothiophenes, and their complex derivatives. This versatility underscores their importance in both synthetic organic chemistry and the development of materials for organic optoelectronics (Petrov & Androsov, 2013).
Biocatalyst Inhibition by Carboxylic Acids
While not directly mentioning this compound, studies on the inhibition of biocatalysts by carboxylic acids provide valuable insights into the interaction between carboxylic acid derivatives and microbial processes. Understanding these mechanisms can aid in the development of more robust microbial strains for industrial applications, highlighting the relevance of carboxylic acid derivatives in biotechnological research (Jarboe, Royce, & Liu, 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-propan-2-ylthiadiazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3(2)5-4(6(9)10)7-8-11-5/h3H,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXHCVGEIKERNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NS1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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